3-(3-p-Tolylisoxazol-5-yl)propan-1-ol
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Overview
Description
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features an isoxazole ring substituted with a p-tolyl group and a propanol side chain. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-tolylhydrazine with an α,β-unsaturated carbonyl compound to form the isoxazole ring, followed by the addition of a propanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used.
Major Products
Oxidation: Formation of 3-(3-p-Tolylisoxazol-5-yl)propanal or 3-(3-p-Tolylisoxazol-5-yl)propanone.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially modulating their activity. The propanol side chain may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenylisoxazol-5-yl)propan-1-ol
- 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol
Uniqueness
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets and improve its overall properties compared to similar compounds .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)13-9-12(16-14-13)3-2-8-15/h4-7,9,15H,2-3,8H2,1H3 |
InChI Key |
QKAROQYAMWBNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CCCO |
Origin of Product |
United States |
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